2-(2-fluorophenoxy)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Description
2-(2-fluorophenoxy)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H12FN5O3 and its molecular weight is 317.28. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity and Coordination Complexes
Research involving pyrazole-acetamide derivatives, specifically in the context of novel Co(II) and Cu(II) coordination complexes, demonstrates the impact of hydrogen bonding on self-assembly processes. These complexes exhibit significant antioxidant activity, suggesting potential applications in addressing oxidative stress-related pathologies or in the development of antioxidant agents (Chkirate et al., 2019).
Anticancer Applications
Derivatives of 1,3,4-oxadiazole have been explored for their role as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors, showcasing potential in small lung cancer treatment. This illustrates the compound's relevance in designing novel therapeutic agents targeting specific cancer pathways (Panchal et al., 2020).
Anti-Inflammatory Activity
The synthesis of certain acetamide derivatives has revealed anti-inflammatory activity, indicating the chemical's potential in developing new anti-inflammatory drugs. Such compounds, upon synthesis, were tested and showed significant activity, hinting at their utility in medicinal chemistry for inflammation-related disorders (Sunder & Maleraju, 2013).
Molecular Docking and Drug Design
Computational and pharmacological evaluations of oxadiazole and pyrazole derivatives have been conducted to assess toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive approach underlines the application of such compounds in the early stages of drug development and the prediction of drug efficacy through in silico methods (Faheem, 2018).
Photovoltaic Efficiency and Ligand-Protein Interactions
Studies on benzothiazolinone acetamide analogs have explored their spectroscopic properties, quantum mechanical aspects, ligand-protein interactions, and potential in photovoltaic efficiency modeling. Such research demonstrates the multifaceted applications of acetamide derivatives in both biological systems and renewable energy technologies (Mary et al., 2020).
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O3/c1-20-10(6-7-16-20)13-18-19-14(23-13)17-12(21)8-22-11-5-3-2-4-9(11)15/h2-7H,8H2,1H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDJPZSORRMHAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.